Acetophenone 2,4-dinitrophenylhydrazone

Spectrophotometric Analysis Carbonyl Quantification Alkaline DNPH Method

Acetophenone 2,4-dinitrophenylhydrazone is a rigorously characterized reference standard for carbonyl analysis. Unlike generic ketone-DNPH surrogates, it provides a compound-specific molar extinction coefficient (ε = 1.66 × 10⁴ L·mol⁻¹·cm⁻¹) for accurate spectrophotometric quantification and validated HPLC-DAD retention times. Confirmed compliance with EPA Method 301 criteria for stationary source emission monitoring makes it essential for environmental labs. Its elucidated crystal structure also serves as a benchmark for solid-state analysis. Procure this authentic standard to eliminate calibration errors and ensure method integrity.

Molecular Formula C14H12N4O4
Molecular Weight 300.27 g/mol
CAS No. 1677-87-8
Cat. No. B155831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone 2,4-dinitrophenylhydrazone
CAS1677-87-8
Molecular FormulaC14H12N4O4
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2
InChIInChI=1S/C14H12N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9,16H,1H3/b15-10-
InChIKeyIMTAQIPVTJOORO-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone 2,4-Dinitrophenylhydrazone (CAS 1677-87-8): Key Analytical Reference Compound for Ketone Quantification and Method Validation


Acetophenone 2,4-dinitrophenylhydrazone (CAS 1677-87-8) is a well-characterized hydrazone derivative formed by the condensation of acetophenone with 2,4-dinitrophenylhydrazine (DNPH) [1]. With a molecular formula of C14H12N4O4 and a molecular weight of 300.27 g/mol, it serves as a primary analytical standard in carbonyl compound analysis via spectrophotometric and chromatographic methods [2]. The compound exhibits a planar molecular structure with delocalized double-bond character in the hydrazone moiety, as confirmed by single-crystal X-ray diffraction [3].

Why Acetophenone 2,4-Dinitrophenylhydrazone Cannot Be Replaced by Other Ketone-DNPH Derivatives in Analytical Method Development


Generic substitution of acetophenone 2,4-dinitrophenylhydrazone with other ketone-DNPH derivatives is analytically unsound due to compound-specific spectroscopic and chromatographic behavior. Published spectrophotometric studies demonstrate that the alkaline 2,4-dinitrophenylhydrazone derivatives of different carbonyl compounds exhibit widely divergent molar extinction coefficients and absorption maxima, necessitating compound-specific calibration curves for accurate quantification [1]. Furthermore, method validation studies conducted under EPA Method 301 criteria confirm that analytical performance metrics—including recovery, precision, and bias—are compound-dependent and must be established individually for each target analyte [2].

Acetophenone 2,4-Dinitrophenylhydrazone: Quantitative Performance Differentiation Against Comparator DNPH Derivatives


Spectrophotometric Differentiation: Molar Extinction Coefficient of Acetophenone-DNPH vs. Other Carbonyl-DNPH Derivatives

Acetophenone 2,4-dinitrophenylhydrazone exhibits a molar extinction coefficient (ε) of 1.66 × 10⁴ L·mol⁻¹·cm⁻¹ at λmax = 455 mμ under alkaline conditions, which is substantially lower than that of diacetyl-DNPH (ε = 4.14 × 10⁴ L·mol⁻¹·cm⁻¹ at 500 mμ) and benzaldehyde-DNPH (ε = 3.27 × 10⁴ L·mol⁻¹·cm⁻¹ at 460 mμ) [1]. This quantitative difference confirms that the Henick generalized calibration approach fails for acetophenone, requiring a dedicated calibration curve [1].

Spectrophotometric Analysis Carbonyl Quantification Alkaline DNPH Method

Method Validation Status: EPA Method 301 Compliance Confirmed for Acetophenone-DNPH

Acetophenone was one of only five compounds (alongside formaldehyde, acetaldehyde, propionaldehyde, and isophorone) that met EPA Method 301 requirements for both accuracy and precision in a comprehensive field evaluation of the DNPH derivatization method for stationary source emissions [1]. The study employed aqueous 2,4-dinitrophenylhydrazine impinger sampling followed by HPLC analysis [1].

Environmental Analysis Method Validation Stationary Source Emissions

Crystallographic Structure: Planar Geometry and π-π Stacking in Acetophenone-DNPH

Single-crystal X-ray diffraction reveals that acetophenone 2,4-dinitrophenylhydrazone adopts an approximately planar molecular structure in the E configuration, with N3—C1 bond distance of 1.351(3) Å indicating partial double-bond character and N3—N4 bond distance of 1.367(3) Å [1]. The separation distances between adjacent parallel phenyl rings are 3.404(2) and 3.416(4) Å, indicating π-π aromatic stacking interactions [1].

Crystallography Molecular Structure Solid-State Characterization

Acetophenone 2,4-Dinitrophenylhydrazone: Validated Applications in Analytical Method Development and Quality Control


Spectrophotometric Quantification of Acetophenone in Complex Matrices

Acetophenone 2,4-dinitrophenylhydrazone serves as the reference standard for spectrophotometric determination of acetophenone following DNPH derivatization. The compound-specific molar extinction coefficient (ε = 1.66 × 10⁴ L·mol⁻¹·cm⁻¹ at 455 mμ) necessitates the use of authentic acetophenone-DNPH rather than surrogate calibration curves based on other carbonyl-DNPH derivatives, which would yield inaccurate results [1].

HPLC Method Development for Ketone Profiling in Food and Beverage Analysis

In HPLC-DAD analysis of ketones in sugar-cane spirits and rum, acetophenone-DNPH is reliably separated and quantified using a Supelco C18 column with methanol/acetonitrile-water gradient elution and detection at 365 nm [2]. The validated methodology enables simultaneous analysis of multiple ketones and aldehydes in a single chromatographic run [2].

Regulatory Compliance Testing for Stationary Source Carbonyl Emissions

Acetophenone 2,4-dinitrophenylhydrazone is among the few carbonyl-DNPH derivatives with demonstrated compliance with EPA Method 301 validation criteria for stationary source emission monitoring [3]. Environmental testing laboratories performing Clean Air Act Title III compound analysis can confidently employ acetophenone-DNPH standards for calibration and quality assurance [3].

Crystallographic Reference for Hydrazone Structural Studies

The fully elucidated crystal structure of acetophenone 2,4-dinitrophenylhydrazone, including precise bond lengths, bond angles, and intermolecular stacking distances, provides a benchmark reference for comparative structural analysis of related hydrazone derivatives [4]. The E-configuration and planar geometry are characteristic features useful for interpreting spectroscopic data and predicting solid-state properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetophenone 2,4-dinitrophenylhydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.